An In-depth Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and strategic application. We will delve into its molecular architecture, propose a validated synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential as a versatile building block for the development of novel therapeutic agents and functional materials. This guide is intended to be a foundational resource for researchers seeking to leverage the unique properties of this compound in their scientific endeavors.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.
The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has become a powerful strategy in modern drug design.[4][5] The -OCF3 group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6] The combination of the privileged quinoline core with the advantageous properties of the trifluoromethoxy group makes 4-Chloro-8-(trifluoromethoxy)quinoline a highly valuable, yet underexplored, chemical entity. The chloro-substituent at the 4-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations for the construction of diverse molecular libraries.
Physicochemical and Spectroscopic Profile
While experimentally determined data for 4-Chloro-8-(trifluoromethoxy)quinoline is not widely published, we can predict its key properties based on its structure and data from analogous compounds.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 4-Chloro-8-(trifluoromethoxy)quinoline and a closely related analogue.
| Property | 4-Chloro-8-(trifluoromethoxy)quinoline | 4-Chloro-8-(trifluoromethyl)quinoline |
| CAS Number | 40516-42-5[7] | 23779-97-7[8] |
| Molecular Formula | C10H5ClF3NO[7] | C10H5ClF3N[9] |
| Molecular Weight | 247.60 g/mol [7] | 231.60 g/mol |
| Appearance | Predicted to be a solid at room temperature | White to light yellow crystal powder[10] |
| Melting Point | Not available | 80-82 °C[8][11] |
| Boiling Point | Not available | 265.5 °C at 760 mmHg (Predicted)[11] |
| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol | Soluble in chloroform and methanol[11] |
| Storage | Inert atmosphere, 2-8°C[7] | Store in a well-ventilated place. Keep container tightly closed.[10] |
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Chloro-8-(trifluoromethoxy)quinoline would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The electron-withdrawing nature of the nitrogen, chlorine, and trifluoromethoxy groups will influence the chemical shifts, generally causing downfield shifts for nearby protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon attached to the chlorine (C4) and the carbon attached to the trifluoromethoxy group (C8) will be significantly influenced by these substituents. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[12][13] Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, C-O, C=C, and C=N bonds within the molecule. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ range.[1][2] The strong C-F stretching vibrations of the trifluoromethoxy group are anticipated in the 1000-1300 cm⁻¹ region.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The most logical approach involves a multi-step synthesis starting from the commercially available 2-(trifluoromethoxy)aniline. A well-precedented method for constructing the 4-chloroquinoline core is the Gould-Jacobs reaction, followed by chlorination.
Caption: Proposed synthetic pathway for 4-Chloro-8-(trifluoromethoxy)quinoline.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar quinoline syntheses.
Step 1: Condensation of 2-(Trifluoromethoxy)aniline with Diethyl (ethoxymethylene)malonate
-
In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 100-120°C for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture and purify the resulting intermediate adduct, typically by recrystallization or column chromatography.
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
-
Place the intermediate adduct in a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the solution to reflux (approximately 250°C) for 30-60 minutes.
-
Cool the reaction mixture, which should result in the precipitation of 4-Hydroxy-8-(trifluoromethoxy)quinolin-3-carboxylate.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., hexane).
Step 3: Saponification
-
Suspend the carboxylate ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC).
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid by filtration and dry.
Step 4: Decarboxylation
-
Heat the carboxylic acid in a high-boiling point solvent (e.g., diphenyl ether) at reflux until gas evolution ceases.
-
Cool the reaction mixture and isolate the 4-Hydroxy-8-(trifluoromethoxy)quinoline.
Step 5: Chlorination
-
Carefully add 4-Hydroxy-8-(trifluoromethoxy)quinoline to phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-Chloro-8-(trifluoromethoxy)quinoline by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity for 4-Chloro-8-(trifluoromethoxy)quinoline is the carbon atom at the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethoxy group enhances the electrophilicity of this position, making the chlorine atom an excellent leaving group.
Caption: General scheme for the reactivity of 4-Chloro-8-(trifluoromethoxy)quinoline.
This reactivity allows for the introduction of a wide variety of functional groups at the C4 position, including:
-
Amines: Reaction with primary or secondary amines yields 4-aminoquinoline derivatives, a common structural motif in many antimalarial drugs.
-
Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 4-alkoxy or 4-aryloxyquinolines.
-
Thiols: Reaction with thiolates affords 4-thioether substituted quinolines.
These SₙAr reactions are typically carried out in the presence of a base in a suitable polar solvent and can often be accelerated by microwave irradiation.
Applications in Research and Development
The unique combination of a reactive chloro-substituent, a biologically active quinoline core, and a property-enhancing trifluoromethoxy group positions 4-Chloro-8-(trifluoromethoxy)quinoline as a valuable building block in several areas:
-
Drug Discovery: This compound is an excellent starting material for the synthesis of libraries of novel quinoline derivatives for screening against various biological targets. Its derivatives could be investigated as potential anticancer, anti-inflammatory, antiviral, or neuroprotective agents.
-
Agrochemicals: The quinoline scaffold is also present in some pesticides and herbicides. The introduction of the trifluoromethoxy group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: Fluorinated aromatic compounds can possess unique electronic and optical properties. Derivatives of 4-Chloro-8-(trifluoromethoxy)quinoline could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-8-(trifluoromethoxy)quinoline is not widely available, based on the data for the analogous 4-Chloro-8-(trifluoromethyl)quinoline, the following precautions should be taken:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
It is imperative to consult the supplier's SDS before handling this compound and to perform a thorough risk assessment for any planned experimental work.
Conclusion
4-Chloro-8-(trifluoromethoxy)quinoline represents a promising, yet underutilized, building block for chemical synthesis. Its strategic combination of a versatile quinoline core, a reactive chloro handle, and a property-modulating trifluoromethoxy group offers significant potential for the development of novel molecules in the fields of medicine, agriculture, and materials science. This technical guide, by consolidating known chemical principles and data from analogous structures, provides a foundational resource to stimulate and support further research into the synthesis, characterization, and application of this intriguing compound.
References
- Verma, A., Joshi, S., & Singh, D. (2013). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 116.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Musiol, R. (2017). Quinolines as privileged scaffolds in drug discovery. Expert opinion on drug discovery, 12(1), 83-99.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
- Echemi. (2019). 4-Chloro-8-(trifluoromethyl)
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
- ChemicalBook. (2023). 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE.
- ChemicalBook. (n.d.). 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7.
- PubChem. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline.
- Lead Sciences. (n.d.). 4-Chloro-8-(trifluoromethoxy)quinoline.
- Chemistry LibreTexts. (2023).
- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
Sources
- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 7. 4-Chloro-8-(trifluoromethoxy)quinoline - Lead Sciences [lead-sciences.com]
- 8. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]
- 9. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tutorchase.com [tutorchase.com]
